molecular formula C10H9ClN2 B11716891 2-(2-Chloroethyl)quinazoline

2-(2-Chloroethyl)quinazoline

Cat. No.: B11716891
M. Wt: 192.64 g/mol
InChI Key: KGDGYCZYYSTZGY-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)quinazoline is a chemical compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloroethyl group at the second position of the quinazoline ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)quinazoline typically involves the reaction of 2-chloroethylamine with quinazoline derivatives. One common method is the nucleophilic substitution reaction where 2-chloroethylamine reacts with 2-chloroquinazoline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization and chromatography are employed to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)quinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinazoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and organic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and solvents like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)quinazoline involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, making it a potential anticancer agent. Additionally, it can disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties.

Comparison with Similar Compounds

2-(2-Chloroethyl)quinazoline can be compared with other quinazoline derivatives such as:

    2-Chloroquinazoline: Lacks the chloroethyl group, resulting in different chemical reactivity and biological activity.

    2-(2-Bromoethyl)quinazoline: Similar structure but with a bromoethyl group, which may exhibit different reactivity and potency.

    2-(2-Hydroxyethyl)quinazoline: Contains a hydroxyethyl group, leading to different solubility and biological interactions.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-(2-chloroethyl)quinazoline

InChI

InChI=1S/C10H9ClN2/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2

InChI Key

KGDGYCZYYSTZGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)CCCl

Origin of Product

United States

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